molecular formula C4H7N3OS2 B2611496 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol CAS No. 500862-89-5

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol

Cat. No.: B2611496
CAS No.: 500862-89-5
M. Wt: 177.24
InChI Key: AHYDSKZMHQDNEM-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol is a chemical compound with the molecular formula C4H7N3OS2 It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-amino-5-mercapto-1,3,4-thiadiazole+ethylene oxideThis compound\text{2-amino-5-mercapto-1,3,4-thiadiazole} + \text{ethylene oxide} \rightarrow \text{this compound} 2-amino-5-mercapto-1,3,4-thiadiazole+ethylene oxide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride

Biological Activity

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the 1,3,4-thiadiazole moiety. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C4H7N3OS2
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 500862-89-5

Biological Activities

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown efficacy against various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated selective toxicity towards pathogenic microorganisms while sparing normal cells, suggesting a favorable therapeutic window .

CompoundActivityReference
2-Amino-1,3,4-thiadiazoleAntimicrobial
4BrABT (Thiadiazole derivative)Inhibition of cancer cell proliferation

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound has been linked to the inhibition of cancer cell proliferation and motility in vitro. Notably, it has been shown to affect cancer cell lines at concentrations that do not harm normal cells .

A systematic review revealed that modifications in the thiadiazole structure significantly impact its anticancer activity. For example, substituents such as hydroxyl or halogen groups enhance efficacy against specific cancer types .

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives are gaining attention due to their ability to penetrate the blood-brain barrier. Studies have indicated that these compounds can protect neuronal cells from excitotoxicity and oxidative stress induced by neurotoxic agents such as glutamate and cisplatin .

In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range for neuroprotection while maintaining low toxicity towards normal neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. The presence of electron-donating or electron-withdrawing groups significantly influences their pharmacological profiles. For instance:

  • Electron-donating groups (e.g., -OH) at specific positions enhance anticancer and antioxidant activity.
  • Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy against various pathogens .

Case Studies

  • Anticonvulsant Activity :
    A study evaluated the anticonvulsant effects of several thiadiazole derivatives using animal models. The results indicated that specific substitutions on the thiadiazole ring led to significant anticonvulsant activity at doses as low as 30 mg/kg .
  • Neuroprotective Study :
    In a neuroprotective assay involving mouse neuronal cultures exposed to oxidative stress conditions, certain thiadiazole derivatives demonstrated substantial protective effects with minimal cytotoxicity .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS2/c5-3-6-7-4(10-3)9-2-1-8/h8H,1-2H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDSKZMHQDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NN=C(S1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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